molecular formula C13H10O4S B5759552 3-(2-naphthylsulfonyl)acrylic acid

3-(2-naphthylsulfonyl)acrylic acid

Cat. No. B5759552
M. Wt: 262.28 g/mol
InChI Key: IFJBGINNLKYBBQ-BQYQJAHWSA-N
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Description

3-(2-naphthylsulfonyl)acrylic acid (NSAA) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of acrylic acid, which is a widely used chemical in the industry. NSAA has been found to have unique properties that make it a valuable tool for studying biological systems.

Scientific Research Applications

3-(2-naphthylsulfonyl)acrylic acid has been used in various scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH in the body. 3-(2-naphthylsulfonyl)acrylic acid has also been used to modify proteins by reacting with cysteine residues, which can lead to changes in their function. Additionally, 3-(2-naphthylsulfonyl)acrylic acid has been screened for its potential as a drug candidate in the treatment of cancer and other diseases.

Mechanism of Action

3-(2-naphthylsulfonyl)acrylic acid inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which can lead to a decrease in pH. 3-(2-naphthylsulfonyl)acrylic acid also reacts with cysteine residues on proteins, leading to changes in their function.
Biochemical and Physiological Effects
3-(2-naphthylsulfonyl)acrylic acid has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and decrease inflammation. 3-(2-naphthylsulfonyl)acrylic acid has also been found to modulate the activity of ion channels, which can affect the function of neurons and other cells in the body.

Advantages and Limitations for Lab Experiments

3-(2-naphthylsulfonyl)acrylic acid has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in biological systems. 3-(2-naphthylsulfonyl)acrylic acid can also be used to modify proteins, which can lead to changes in their function. However, 3-(2-naphthylsulfonyl)acrylic acid has some limitations. It can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 3-(2-naphthylsulfonyl)acrylic acid. One area of interest is its potential as a drug candidate for the treatment of cancer and other diseases. 3-(2-naphthylsulfonyl)acrylic acid has been found to have anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new synthetic methods for 3-(2-naphthylsulfonyl)acrylic acid that can improve its yield and purity. Finally, 3-(2-naphthylsulfonyl)acrylic acid can be used as a tool for studying the role of carbonic anhydrase and other enzymes in biological systems, which can lead to a better understanding of their function and potential therapeutic applications.

Synthesis Methods

3-(2-naphthylsulfonyl)acrylic acid can be synthesized through a reaction between 2-naphtholsulfonic acid and acryloyl chloride. The reaction yields a white crystalline solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

(E)-3-naphthalen-2-ylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJBGINNLKYBBQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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